1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
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Overview
Description
1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2O. It is known for its unique structure, which combines a furan ring with a tetrahydroquinoxaline moiety.
Preparation Methods
The synthesis of 1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Formation of the Tetrahydroquinoxaline Core: This step involves the condensation of an appropriate diamine with a diketone to form the tetrahydroquinoxaline core.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the tetrahydroquinoxaline core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
1-Furan-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but lacks the furan ring, leading to different chemical and biological properties.
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the furan ring and the methyl group, resulting in distinct reactivity and applications.
Furan-2-ylmethylamine: This compound contains the furan ring but lacks the tetrahydroquinoxaline core, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties that are not observed in its individual components or similar compounds.
Properties
Molecular Formula |
C13H16Cl2N2O |
---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-2-6-13-12(5-1)14-7-8-15(13)10-11-4-3-9-16-11;;/h1-6,9,14H,7-8,10H2;2*1H |
InChI Key |
WVGRUPBYNOBUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=CO3.Cl.Cl |
Origin of Product |
United States |
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